N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a methoxyphenyl group, and a piperazine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxyphenyl group, and the construction of the piperazine derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethyl-benzamide
- 3-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)acrylonitrile
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C21H21N3O6/c1-28-15-5-2-13(3-6-15)21(27)24-9-8-22-20(26)16(24)11-19(25)23-14-4-7-17-18(10-14)30-12-29-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
RVJUHOYOJYFVAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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